molecular formula C9H4ClN3 B12921212 4-Chlorophthalazine-1-carbonitrile

4-Chlorophthalazine-1-carbonitrile

Cat. No.: B12921212
M. Wt: 189.60 g/mol
InChI Key: BXSIRYRJNJTEMQ-UHFFFAOYSA-N
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Description

4-Chlorophthalazine-1-carbonitrile is a chemical compound with the molecular formula C_8H_3ClN_2 It is a derivative of phthalazine, characterized by the presence of a chlorine atom at the 4-position and a nitrile group at the 1-position

Preparation Methods

The synthesis of 4-Chlorophthalazine-1-carbonitrile typically involves the reaction of phthalazine derivatives with appropriate reagents. One common method includes the use of orthophosphoric acid as a catalyst in a one-pot condensation reaction. This process involves the conversion of pyrazole-4-aldehydes to the corresponding oxime, followed by dehydration to form the nitrile compound . This method is noted for its high yield and cost-effectiveness, making it suitable for industrial production.

Chemical Reactions Analysis

4-Chlorophthalazine-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxylamine hydrochloride, formic acid, and orthophosphoric acid. The major products formed from these reactions are typically new phthalazine derivatives with potential biological activities.

Scientific Research Applications

4-Chlorophthalazine-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophthalazine-1-carbonitrile primarily involves its interaction with biological targets through its nitrile and chlorine functional groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

4-Chlorophthalazine-1-carbonitrile can be compared with other phthalazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phthalazine derivatives.

Properties

IUPAC Name

4-chlorophthalazine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-9-7-4-2-1-3-6(7)8(5-11)12-13-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSIRYRJNJTEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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